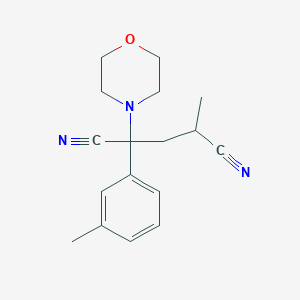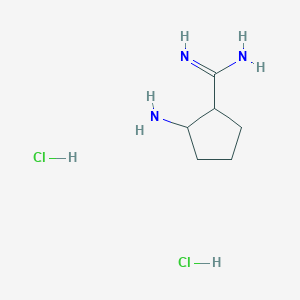
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩は、ピペリジン誘導体のクラスに属する化学化合物です。これは、ピペリジン部分にピラゾール環が結合していることを特徴としています。
準備方法
合成経路および反応条件
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩の合成は、通常、ピペリジン誘導体とピラゾール化合物の反応を含みます。一般的な方法の1つは、キラル触媒を使用して(S)-エナンチオマーの形成を確保することです。反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒の使用を含み、反応は目的の生成物の形成を促進するために高温で行われます。
工業生産方法
工業的な設定では、(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩の生産には、連続フロー反応器を使用した大規模合成が関与する可能性があります。この方法は、反応条件をよりよく制御し、より高純度の生成物を生成できます。自動化システムと結晶化やクロマトグラフィーなどの高度な精製技術の使用により、化合物を商業規模で効率的に生産することができます。
化学反応の分析
反応の種類
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元生成物の形成につながります。
置換: この化合物は、ピラゾール環またはピペリジン環上の官能基が他の基で置換される置換反応を起こすことができます。これらの反応の一般的な試薬には、ハロゲンや求核剤が含まれます。
一般的な試薬と条件
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩を含む反応には、通常、特定の試薬と条件が必要です。
酸化: 酸性媒体中の過マンガン酸カリウムまたは触媒の存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下での塩素や臭素などのハロゲン、またはアミンやチオールなどの求核剤。
形成される主な生成物
これらの反応から形成される主な生成物には、酸化誘導体、還元化合物、およびピラゾール環またはピペリジン環にさまざまな官能基が結合した置換生成物が含まれます。
科学研究における用途
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩は、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、酵素や受容体との相互作用を含む潜在的な生物学的活性について研究されています。
医学: 特に神経障害の治療における治療薬としての可能性を探求するために、研究が進行中です。
産業: これは、新素材の開発や医薬品および農薬の合成における中間体として使用されます。
科学的研究の応用
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と標的分子によって異なります。
類似の化合物との比較
類似の化合物
- 2-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩
- 4-(1-エチル-1H-ピラゾール-5-イル)ピペリジン二塩酸塩
- 2-(1-メチル-1H-ピラゾール-5-イル)ピペリジン二塩酸塩
独自性
(S)-3-(1H-ピラゾール-5-イル)ピペリジン二塩酸塩は、特定の立体化学とピラゾール環の存在によりユニークです。この構造的特徴は、さまざまな研究用途に貴重な化合物にする、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-(1H-pyrazol-5-yl)piperidine dihydrochloride
- 4-(1-ethyl-1H-pyrazol-5-yl)piperidine dihydrochloride
- 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Uniqueness
(S)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
(3S)-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H/t7-;;/m0../s1 |
InChIキー |
DIDJOGZJCKOBSG-KLXURFKVSA-N |
異性体SMILES |
C1C[C@@H](CNC1)C2=CC=NN2.Cl.Cl |
正規SMILES |
C1CC(CNC1)C2=CC=NN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


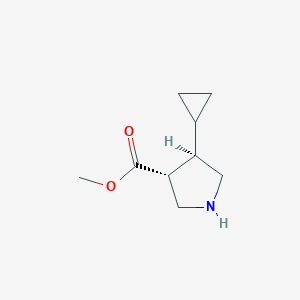

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
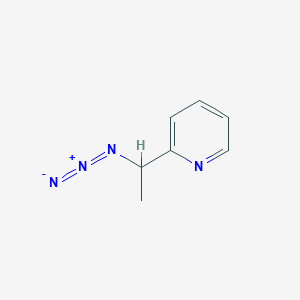
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)

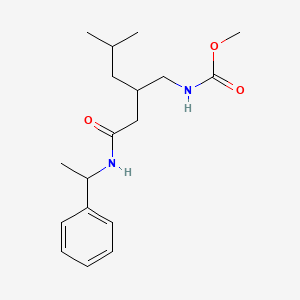

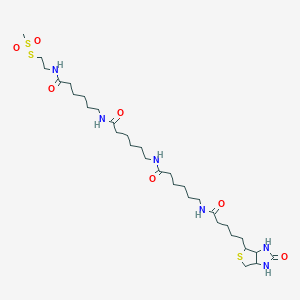
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)


